molecular formula C9H8F2 B13713216 2-Cyclopropyl-1,3-difluorobenzene

2-Cyclopropyl-1,3-difluorobenzene

Cat. No.: B13713216
M. Wt: 154.16 g/mol
InChI Key: LWHVVVNNKHCQPB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-difluorobenzene (C₉H₈F₂) is a substituted aromatic compound featuring a benzene ring with fluorine atoms at the 1- and 3-positions and a cyclopropyl group at the 2-position. This unique combination of substituents imparts distinct electronic and steric properties. Cyclopropyl groups are known for their σ-donor and π-acceptor characteristics, which can influence ring strain and reactivity . Fluorine atoms, being highly electronegative, direct electrophilic substitution reactions to specific positions on the ring.

Properties

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

2-cyclopropyl-1,3-difluorobenzene

InChI

InChI=1S/C9H8F2/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2

InChI Key

LWHVVVNNKHCQPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,3-difluorobenzene can be achieved through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt . This method is efficient and yields high purity products. Another method involves the Balz-Schiemann reaction, where the diazonium salt is thermally decomposed to form the desired compound .

Industrial Production Methods

Industrial production of 2-Cyclopropyl-1,3-difluorobenzene typically employs continuous-flow reactors to ensure efficient and safe synthesis. The continuous-flow methodology addresses process challenges such as exothermic reactions and thermal instability of intermediates . This method allows for rapid synthesis with high yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1,3-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction can lead to the formation of cyclopropyl-substituted benzene derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include halogens and nucleophiles under conditions such as elevated temperatures and the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Scientific Research Applications

2-Cyclopropyl-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atoms influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The substitution pattern of 2-cyclopropyl-1,3-difluorobenzene differentiates it from other difluorobenzene derivatives. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point Density (g/cm³) Key Features
2-Cyclopropyl-1,3-difluorobenzene C₉H₈F₂ ~156.1 (estimated) Not reported Not reported Cyclopropyl introduces steric bulk; fluorines direct reactivity
1-Bromo-2,3-difluorobenzene C₆H₃BrF₂ 192.98 234°C 1.724 Bromine increases molecular weight; higher density
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 289.89 Not reported Not reported Dual bromine substituents enhance halogenated reactivity
2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride C₇H₆ClNO₂ 171.58 Not reported Not reported Cyclopropyl fused with oxazole; discontinued availability

Key Observations :

  • Cyclopropyl vs. Halogens : Replacing bromine (as in 1-bromo-2,3-difluorobenzene) with cyclopropyl reduces molecular weight and alters solubility. Cyclopropyl’s steric bulk may hinder certain reactions compared to bromine’s leaving-group capability .
Electrophilic Substitution

In 1,3-difluorobenzenes, fluorine directs electrophiles to the 4- and 6-positions. The cyclopropyl group at position 2 may further modulate reactivity through steric hindrance or electronic donation. For example, in cyclopropyl-containing thiazolidine diones (), the cyclopropyl group stabilizes conformational rigidity, suggesting similar stabilizing effects in 2-cyclopropyl-1,3-difluorobenzene .

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